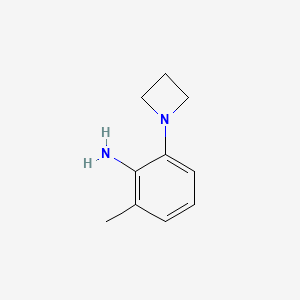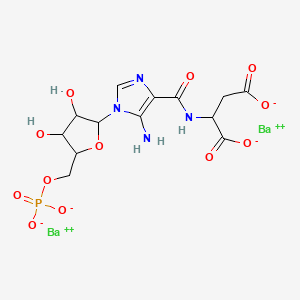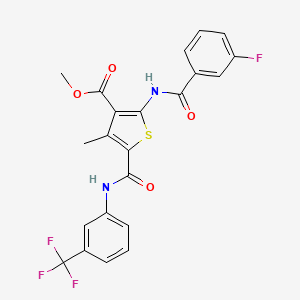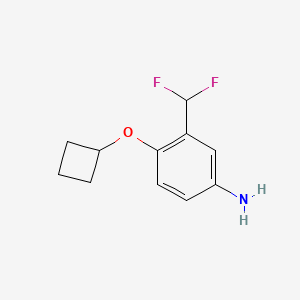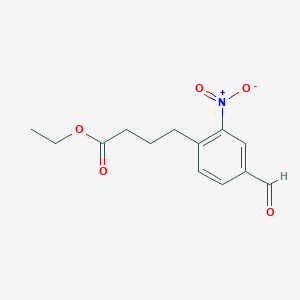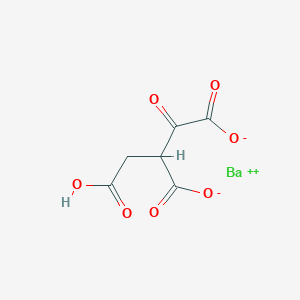
barium(2+);2-(carboxymethyl)-3-oxobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate is a complex compound that combines barium ions with an organic ligand Barium is a soft, silvery metal that belongs to the alkaline earth metals group in the periodic table It is highly reactive and is not found in nature as a free element The organic ligand, 2-(carboxymethyl)-3-oxobutanedioate, is a derivative of butanedioic acid, which contains carboxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-(carboxymethyl)-3-oxobutanedioate typically involves the reaction of barium salts with the organic ligand. One common method is to dissolve barium chloride in water and then add the ligand, 2-(carboxymethyl)-3-oxobutanedioic acid, under controlled pH conditions. The reaction mixture is then heated to promote the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. In this process, barium salts and the organic ligand are continuously fed into a reactor where they react under optimized conditions. The product is continuously removed from the reactor, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized to form different products.
Reduction: The ketone group in the ligand can be reduced to an alcohol.
Substitution: The carboxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxyl groups under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products include esters or amides, depending on the nucleophile used.
Scientific Research Applications
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds.
Biology: The compound can be used in studies involving barium’s biological effects and interactions.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which barium(2+);2-(carboxymethyl)-3-oxobutanedioate exerts its effects involves the interaction of barium ions with various molecular targets. Barium ions can interact with proteins and enzymes, altering their activity. The organic ligand can also participate in biochemical reactions, potentially affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Barium sulfate: Used as a radiocontrast agent in medical imaging.
Barium carbonate: Used in the production of ceramics and glass.
Barium nitrate: Used in pyrotechnics for producing green flames.
Uniqueness
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate is unique due to its specific combination of barium ions with an organic ligand that contains both carboxyl and ketone functional groups
Properties
IUPAC Name |
barium(2+);2-(carboxymethyl)-3-oxobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPYUFTSJMQBK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)


![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)

